molecular formula C11H11N3O2 B2808494 N-(1-acetyl-1H-indazol-3-yl)acetamide CAS No. 82216-06-6

N-(1-acetyl-1H-indazol-3-yl)acetamide

Cat. No.: B2808494
CAS No.: 82216-06-6
M. Wt: 217.228
InChI Key: UMTUPVAXYUZEMQ-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1H-indazol-3-yl)acetamide (CAS: 82216-06-6) is a heterocyclic acetamide derivative with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . Its structure comprises an indazole core acetylated at the 1-position and functionalized with an acetamide group at the 3-position (Figure 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of indazole derivatives, which are known for their anti-cancer, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name

N-(1-acetylindazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)12-11-9-5-3-4-6-10(9)14(13-11)8(2)16/h3-6H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTUPVAXYUZEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1H-indazol-3-yl)acetamide typically involves the acetylation of 1H-indazole-3-carboxamide. One common method includes the reaction of 1H-indazole-3-carboxamide with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acetylation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitro-substituted derivatives .

Scientific Research Applications

N-(1-acetyl-1H-indazol-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1H-indazol-3-yl)acetamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in gene expression. This modulation of gene expression can result in the induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole and Acetamide Families

The following compounds share structural similarities with N-(1-acetyl-1H-indazol-3-yl)acetamide, differing primarily in substituents, heterocyclic cores, or functional groups:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
This compound C₁₁H₁₁N₃O₂ 217.22 1-acetylindazole, 3-acetamide Potential kinase inhibition (inference)
N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide C₃₉H₃₃BrN₃O₂ 664.61 5-bromo, 1-trityl, 4-ethoxyphenylacetamide Anti-proliferative activity (tested)
N-(1H-Indol-3-yl)acetamide C₁₀H₁₀N₂O 174.20 Indole core, 3-acetamide Not reported; structural analogue
N-(1,3-Benzothiazol-2-yl)acetamide C₉H₈N₂OS 192.24 Benzothiazole core, 2-acetamide Crystallographically characterized
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C₂₀H₁₇N₅O₂ 371.39 Triazole, naphthyloxy-methyl, phenylacetamide Synthesized via 1,3-dipolar cycloaddition

Physicochemical and Crystallographic Insights

  • Meta-substituted acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃ ) exhibit altered crystal parameters due to electron-withdrawing groups, suggesting that substituent position significantly impacts solid-state geometry.
  • Molecular Weight and Solubility : The target compound (217.22 g/mol) is smaller than trityl-protected indazole derivatives (e.g., 4b , 664.61 g/mol ), implying better solubility in polar solvents. However, data on melting points or solubility are unavailable in the evidence.

Biological Activity

N-(1-acetyl-1H-indazol-3-yl)acetamide is a synthetic compound belonging to the indazole family, characterized by its unique acetylation pattern on the indazole ring. This structural feature imparts distinct biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H10_{10}N2_{2}O2_{2} and a molecular weight of approximately 194.20 g/mol. The compound's structure includes an acetamido group and an acetyl group attached to the indazole core, which enhances its solubility and bioavailability compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Kinases : Indazole derivatives have been shown to inhibit several kinases, including chk1, chk2, and h-sgk, which play crucial roles in cell cycle regulation and survival.
  • Histone Deacetylase Inhibition : The compound is being studied for its potential as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and induce apoptosis in cancer cells.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various tumor cell lines. It has been shown to induce cell death in cancer cells through mechanisms involving HDAC inhibition.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5HDAC inhibition
A549 (Lung)15.0Apoptosis induction
U87MG (Glioblastoma)10.0Inhibition of cell proliferation
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

  • Inhibition Zones : In studies, the compound exhibited significant antibacterial activity against various strains such as E. coli and S. aureus.
Bacterial StrainInhibition Zone (mm)
E. coli21
S. aureus18
P. aeruginosa16

These results indicate that the compound disrupts bacterial cell membranes, leading to cell lysis .

Case Studies

Recent studies have explored the therapeutic potentials of this compound:

  • Cancer Treatment : A study investigated its effects on U87MG glioblastoma cells, revealing that treatment with the compound resulted in significant reductions in cell viability and induction of apoptosis through caspase activation .
  • Antimicrobial Efficacy : In another research project, this compound was tested against biofilm-forming bacteria, showing considerable efficacy in disrupting biofilm formation and enhancing susceptibility to conventional antibiotics.

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